trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid
Description
trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid (CAS: N/A; molecular formula: C₁₂H₁₁O₄) is a cyclopropane-containing carboxylic acid derivative characterized by a methoxycarbonyl (-COOCH₃) substituent at the para position of the phenyl ring. This compound is synthesized via reduction of precursor esters using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH), yielding a white crystalline solid . The trans-configuration of the cyclopropane ring imposes conformational rigidity, making it a valuable scaffold in medicinal chemistry for targeting enzymes or receptors requiring defined spatial orientation .
Structure
3D Structure
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(1R,2R)-2-(4-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-16-12(15)8-4-2-7(3-5-8)9-6-10(9)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14)/t9-,10+/m0/s1 |
InChI Key |
IXSGVZYMCKOUAM-VHSXEESVSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Diazo Compounds and Transition Metal Catalysis
One of the most established routes to cyclopropanecarboxylic acid derivatives involves the cyclopropanation of olefins with diazo compounds catalyzed by transition metals such as rhodium or copper complexes.
Mechanism: The diazo compound (e.g., methyl phenyldiazoacetate) decomposes in the presence of a metal catalyst to form a metal-carbene intermediate, which then reacts with the olefin (e.g., styrene derivatives) to form the cyclopropane ring with control over diastereoselectivity and enantioselectivity.
Stereoselectivity: Rhodium carboxylate catalysts have been shown to provide excellent trans selectivity and high yields in the cyclopropanation of styrene with alkyl diazoacetates, which is directly relevant to the synthesis of trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid analogs.
Example: Cyclopropanation of 4-methoxycarbonyl-substituted styrene derivatives with methyl phenyldiazoacetate under rhodium catalysis yields the trans isomer predominantly.
Sulfonium Ylide-Mediated Cyclopropanation
An alternative and versatile method involves the use of sulfonium ylides, particularly tetrahydrothiophenium ylides, which react with activated olefins to form cyclopropane carboxylic acid esters.
Process: The tetrahydrothiophenium salt is treated with aqueous base in an inert solvent (e.g., methylene chloride) to generate the ylide intermediate. This ylide then undergoes nucleophilic addition to the activated olefin, followed by ring closure to form the cyclopropane ring.
Reaction Conditions: Typical temperatures range from 10 to 50 °C, with reaction times from 10 minutes to several hours depending on substrate and conditions.
Advantages: This method allows for the preparation of cyclopropane carboxylic acid esters with good yields and stereocontrol, and the ylide intermediate can be isolated or used in situ.
Corey’s Cyclopropanation Using Sulfoxonium Ylides
Corey’s method employs dimethylsulfoxonium methylide generated from trimethylsulfoxonium salts and a base to cyclopropanate electron-poor olefins such as trans-ethyl crotonate derivatives.
Base Selection: While sodium hydride is commonly used, safer bases like potassium hydroxide or sodium hydroxide in DMSO have been demonstrated to provide comparable yields.
Scalability: This approach has been optimized for large-scale synthesis, producing kilogram quantities of trans-2-substituted cyclopropanecarboxylic acids with high purity.
Reaction Example: Cyclopropanation of trans-ethyl crotonate with dimethylsulfoxonium methylide yields the trans-cyclopropane ester, which can be hydrolyzed to the corresponding acid.
Palladium-Catalyzed Intramolecular Alkylation
For more complex cyclopropane derivatives, palladium-catalyzed intramolecular allylic alkylation has been employed to construct cyclopropane rings with high stereocontrol.
Application: This method is useful for synthesizing cyclopropane-containing natural products and analogs, including those with aromatic substituents similar to the 4-(methoxycarbonyl)phenyl group.
Limitations: This approach is more specialized and less commonly used for simple this compound but is valuable for related complex structures.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield & Selectivity | Advantages | Limitations |
|---|---|---|---|---|
| Transition Metal-Catalyzed Diazo Cyclopropanation | Methyl phenyldiazoacetate, Rhodium catalyst, styrene derivatives, 25-50 °C | High yield, excellent trans selectivity | High stereocontrol, well-studied | Requires diazo compounds, expensive catalysts |
| Sulfonium Ylide Cyclopropanation | Tetrahydrothiophenium salt, aqueous base, inert solvent, 10-50 °C | Good yield, moderate to high selectivity | Mild conditions, ylide isolation possible | Requires preparation of ylide precursor |
| Corey’s Sulfoxonium Ylide Method | Trimethylsulfoxonium iodide, KOH/NaOH, DMSO, room temp | Moderate to good yield, trans selectivity | Scalable, safer base alternatives | Lower yields in some cases, base sensitivity |
| Pd-Catalyzed Intramolecular Alkylation | Pd catalyst, π-allyl complex intermediates | Moderate yield, high stereocontrol | Useful for complex molecules | More complex setup, less general |
Detailed Research Findings and Notes
The trans stereochemistry is favored in these cyclopropanation reactions due to steric and electronic factors controlled by catalyst and substrate design.
The sulfonium ylide method offers a practical alternative to diazo chemistry, avoiding potentially hazardous diazo compounds while maintaining good yields and selectivity.
The Corey method has been adapted for large-scale synthesis, demonstrating that potassium hydroxide or sodium hydroxide can replace sodium hydride safely without significant loss of efficiency.
Recent advances include the use of chiral catalysts and auxiliaries to achieve enantioselective synthesis of cyclopropane carboxylic acids, though these are more relevant for chiral resolution than for the racemic trans isomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
Pharmaceutical Applications
1.1 GPR120 Modulation
Trans-2-(4-(methoxycarbonyl)phenyl)cyclopropanecarboxylic acid has been identified as a modulator of GPR120, a G protein-coupled receptor implicated in metabolic processes. Compounds that target GPR120 are being investigated for their therapeutic potential in treating metabolic disorders such as diabetes and obesity. The modulation of this receptor can lead to improved insulin sensitivity and glucose metabolism, making it a candidate for developing anti-diabetic medications .
1.2 Treatment of Cardiovascular Diseases
Research indicates that compounds related to this compound may also play a role in managing cardiovascular diseases. By influencing pathways associated with inflammation and lipid metabolism, these compounds could help mitigate risks associated with atherosclerosis and other cardiovascular conditions .
1.3 Inhibitors of O-Acetylserine Sulfhydrylase
Recent studies have shown that cyclopropane-carboxylic acid derivatives can act as effective inhibitors of O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis. This inhibition can enhance the efficacy of antibiotics like colistin against Gram-negative bacteria, suggesting a role for this compound in antibiotic adjuvant therapy .
Chemical Synthesis Applications
2.1 Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a scaffold for synthesizing various analogs with altered biological activities. For instance, modifications at the methoxycarbonyl position or the phenyl ring can lead to derivatives with enhanced potency or selectivity for specific biological targets .
Biochemical Research
3.1 Tool for Structure-Activity Relationship Studies
The compound serves as an essential tool in structure-activity relationship (SAR) studies, allowing researchers to explore how changes in chemical structure affect biological activity. This research is crucial for optimizing drug candidates and understanding the mechanisms of action at the molecular level .
3.2 Mechanistic Studies of GPR88 Activation
this compound derivatives have been utilized in studies investigating the activation mechanisms of GPR88, another orphan G protein-coupled receptor linked to various neurological disorders. Understanding these mechanisms could lead to new therapeutic strategies for conditions such as schizophrenia and addiction .
Summary Table of Applications
Mechanism of Action
The mechanism of action of trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained structure can facilitate binding to active sites, potentially inhibiting or modulating enzyme activity. The methoxycarbonyl group may also participate in hydrogen bonding or other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Ring
The biological and physicochemical properties of cyclopropanecarboxylic acids are highly dependent on aryl substituents. Key analogs and their characteristics are summarized below:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The methoxycarbonyl group (-COOCH₃) in the main compound is electron-withdrawing, increasing acidity (pKa ~3–4) compared to electron-donating groups like -OCH₃ (pKa ~4–5) . This impacts solubility and binding to charged biological targets.
- Enzyme Inhibition: Compounds with heteroaromatic substituents (e.g., 2-aminopyrimidine in 9a) show enhanced inhibition of bacterial enzymes compared to fluorinated biphenyl derivatives (e.g., 9f) .
- Stereochemical Influence: The trans-configuration is critical for activity. For example, cis-2-(aminomethyl)cyclopropanecarboxylic acid analogs exhibit reduced γ-aminobutyric acid (GABA) receptor affinity compared to trans-isomers .
Physicochemical Properties
- Solubility : The methoxycarbonyl group enhances water solubility (~2 mg/mL) compared to hydrophobic substituents like biphenyl (e.g., 9d: solubility <0.1 mg/mL) .
- Stability : Fluorinated analogs (e.g., CAS 1314960-20-7) exhibit improved metabolic stability in vivo due to reduced cytochrome P450-mediated oxidation .
Biological Activity
trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by a methoxycarbonyl group attached to a phenyl ring and a cyclopropane carboxylic acid structure, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula: C12H12O4
- Molecular Weight: 220.22 g/mol
- CAS Number: 1597427-16-1
- Structure: Chemical Structure
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyclopropane ring and the methoxycarbonyl group may facilitate binding to enzymes or receptors, thereby modulating their activity.
Binding Interactions
- The compound can potentially engage in hydrogen bonding and hydrophobic interactions with target proteins.
- Its unique structure allows it to fit into various binding sites, influencing the conformational dynamics of target proteins.
1. Antimicrobial Properties
Recent studies have indicated that derivatives of cyclopropanecarboxylic acids exhibit antimicrobial activity against various pathogens. For instance, compounds similar to this compound have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Effects
Cyclopropane derivatives have been investigated for their anti-inflammatory properties. Research suggests that this compound may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for treating inflammatory diseases .
Case Studies
Comparative Analysis
Comparative studies with similar cyclopropane derivatives highlight the unique biological profile of this compound:
Q & A
Q. What methodologies assess environmental toxicity when ecological data are limited?
- Methodological Answer :
- Perform QSAR predictions using EPA’s EPI Suite for biodegradation and bioaccumulation.
- Conduct microtox assays (Vibrio fischeri) for acute toxicity screening.
- Note: Current data gaps require extrapolation from structurally similar compounds (e.g., phenylcyclopropane derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
